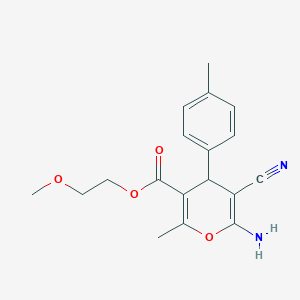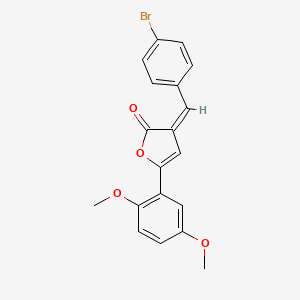![molecular formula C18H21BrO3 B5173759 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5173759.png)
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is a chemical compound with a molecular formula C21H25BrO3. It is also known as "BMPD" and is used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of BMPD involves its binding to GPR55, which activates downstream signaling pathways. This activation leads to various physiological responses, including pain modulation and bone development. BMPD has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
BMPD has been found to have various biochemical and physiological effects, including its role in pain modulation, bone development, and cancer progression. BMPD has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMPD is its high purity and yield, making it a reliable compound for scientific research. BMPD has also been found to have a high binding affinity for GPR55, making it a useful ligand for studying GPCR signaling pathways. However, one limitation of BMPD is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for BMPD research, including its potential use as a therapeutic agent for various inflammatory diseases and cancer. BMPD could also be used as a tool for studying GPCR signaling pathways and protein-protein interactions. Further research is needed to fully understand the biochemical and physiological effects of BMPD and its potential therapeutic applications.
Conclusion
In conclusion, BMPD is a chemical compound that has been used in scientific research for its unique properties. The synthesis method of BMPD has been optimized for high yield and purity, making it a reliable compound for scientific research. BMPD has been found to have various scientific research applications, including its use as a ligand for GPCRs and a fluorescent probe for studying protein-protein interactions. The mechanism of action of BMPD involves its binding to GPR55, which activates downstream signaling pathways. BMPD has various biochemical and physiological effects, including its role in pain modulation, bone development, and cancer progression. BMPD has advantages and limitations for lab experiments, and there are several future directions for BMPD research, including its potential use as a therapeutic agent for various inflammatory diseases and cancer.
Synthesis Methods
The synthesis of BMPD involves several steps, including the reaction of 3-(4-methoxyphenoxy)propyl bromide with 3,5-dimethylphenol in the presence of a base. The resulting product is then treated with bromine to obtain BMPD. This synthesis method has been optimized for high yield and purity, making BMPD a reliable compound for scientific research.
Scientific Research Applications
BMPD has been used in various scientific research studies, including its use as a ligand for G protein-coupled receptors (GPCRs). BMPD has been found to bind to GPR55, a receptor that is involved in various physiological processes, including pain modulation, bone development, and cancer progression. BMPD has also been used as a fluorescent probe for studying protein-protein interactions.
properties
IUPAC Name |
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-14(2)18(17(19)12-13)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCPGWKPQFQZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCOC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5173690.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5173692.png)
![4-(4-methyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173700.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5173703.png)
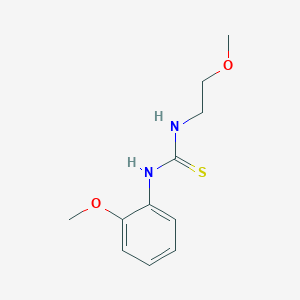
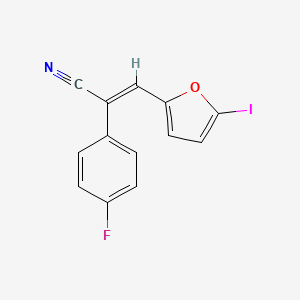
![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5173733.png)


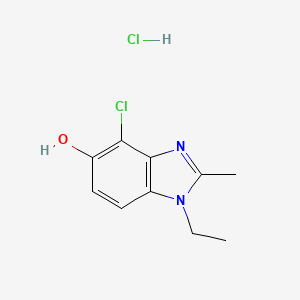
![3-(4-methoxyphenyl)-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173765.png)
